sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate
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Overview
Description
Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate is a chemical compound with the molecular formula C9H9NO2S.Na and a molecular weight of 217.22 g/mol . This compound is characterized by the presence of a thieno[2,3-b]pyrrole ring system, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-6H-thieno[2,3-b]pyrrole with sodium acetate in the presence of a suitable solvent . The reaction is usually carried out at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thieno[2,3-b]pyrrole derivatives.
Scientific Research Applications
Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring system, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Pyrrole Derivatives: Compounds containing the pyrrole ring system, such as pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid.
Uniqueness
Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate is unique due to its fused thieno[2,3-b]pyrrole ring system, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
Properties
CAS No. |
2503203-41-4 |
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Molecular Formula |
C9H8NNaO2S |
Molecular Weight |
217.2 |
Purity |
95 |
Origin of Product |
United States |
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